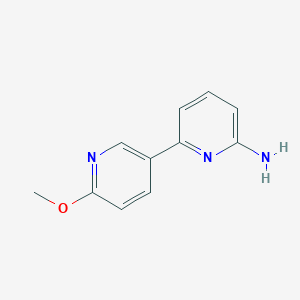

6-(6-Methoxypyridin-3-YL)pyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1196154-58-1 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-(6-methoxypyridin-3-yl)pyridin-2-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-11-6-5-8(7-13-11)9-3-2-4-10(12)14-9/h2-7H,1H3,(H2,12,14) |

InChI Key |

XDGUKGXUYCHVTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=NC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 6 Methoxypyridin 3 Yl Pyridin 2 Amine

Established Synthetic Routes and Strategies

Established methods for synthesizing the title compound and its analogs rely heavily on robust and well-documented chemical reactions, including palladium-catalyzed cross-couplings, direct functionalization, and sequential multi-step pathways.

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of biaryl compounds like 6-(6-methoxypyridin-3-YL)pyridin-2-amine. This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org A common approach involves the coupling of a pyridylboronic acid with a halogenated pyridine (B92270).

Specifically, the synthesis can be accomplished by reacting 6-aminopyridin-3-ylboronic acid with 5-bromo-2-methoxypyridine, or conversely, by coupling 6-methoxypyridin-3-ylboronic acid with a 2-amino-6-halopyridine. A significant advantage of this method is that it can often proceed without the need for protecting the primary amine group on the pyridine ring. nih.gov The reaction is tolerant of various functional groups and generally provides good yields. nih.gov

The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid derivative in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Table 1: Typical Reagents for Suzuki-Miyaura Synthesis

| Component | Example Reagents | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation. google.com |

| Organoboron | 6-Methoxypyridin-3-ylboronic acid | Source of one pyridine ring. |

| Organohalide | 2-Amino-6-bromopyridine | Source of the second pyridine ring. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane, Toluene (B28343), DME, often with water | Provides the medium for the reaction. |

The choice of catalyst, ligand, base, and solvent system is crucial for the reaction's success, particularly when dealing with heteroaryl substrates which can be challenging due to the potential for catalyst inhibition by the nitrogen lone pair. nih.gov

Direct C-H functionalization presents a more atom-economical "top-down" approach, avoiding the need for pre-functionalization of the pyridine rings into organoboron or organohalide species. nih.gov Palladium-mediated direct pyridine functionalization can be used to forge the tetracyclic core of related complex molecules. nih.gov This strategy involves the direct coupling of a C-H bond on one pyridine ring with a functionalized partner. While powerful, this transformation requires careful control of regioselectivity, as multiple C-H bonds are available for reaction on the pyridine rings. The use of a directing group can facilitate this selectivity. researchgate.net

Another approach involves nucleophilic aromatic substitution (SNAr), where a leaving group on one pyridine ring is displaced by a nucleophilic partner derived from the other. However, this is less common for constructing non-activated pyridine-pyridine linkages due to the electron-rich nature of the pyridine rings.

Multi-step syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. A common strategy involves building one of the substituted pyridine rings first, followed by the coupling reaction.

For instance, a key precursor, 2-amino-6-methoxypyridine, can be synthesized from 2-amino-6-chloro-3-nitropyridine. This process involves a methoxylation step using sodium methoxide (B1231860) to replace the chlorine atom, followed by the reduction of the nitro group to an amine. google.com The resulting 2,3-diamino-6-methoxypyridine (B1587572) can then be further modified. google.com

Similarly, the 6-methoxypyridin-3-amine precursor can be prepared and subsequently used in condensation reactions to form more complex structures. semanticscholar.org The synthesis often involves a sequence of nitration, halogenation, substitution, and reduction steps to install the required functional groups in the correct positions before the final coupling step. google.com This methodical approach provides high control over the final structure of the molecule.

Optimization of Reaction Conditions and Efficiency

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis. For palladium-catalyzed couplings, key parameters include the choice of catalyst and ligand, the nature of the base, solvent composition, and reaction temperature. researchgate.netresearchgate.net

For the Suzuki-Miyaura coupling of heteroaromatics, catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands like RuPhos or BrettPhos can be highly effective, often allowing for lower catalyst loadings and shorter reaction times. rsc.org The base is also crucial; for example, potassium fluoride (B91410) (KF) has been found to be effective for the coupling of 2-pyridyl boron derivatives. nih.gov Solvent choice can also be influential; anhydrous conditions in toluene may be superior for electron-rich boronic acids, while aqueous mixtures (e.g., DME/water) are often used for electron-poor arylboronic acids. studfile.net

Table 2: Parameters for Optimization in Suzuki-Miyaura Coupling

| Parameter | Variables | Impact on Reaction |

|---|---|---|

| Catalyst/Ligand | Pd(OAc)₂, Pd₂(dba)₃ / PPh₃, Buchwald ligands | Affects catalytic activity, stability, and reaction scope. |

| Base | Carbonates (K₂CO₃), Phosphates (K₃PO₄), Fluorides (KF) | Influences the rate of transmetalation and can prevent side reactions like protodeboronation. nih.gov |

| Solvent | Toluene, Dioxane, DME, Aqueous mixtures | Affects solubility of reagents and catalyst stability. |

| Temperature | 80-110 °C | Influences reaction rate; higher temperatures can sometimes lead to decomposition. |

| Reactant Ratio | 1:1 to 1:1.5 (Halide:Boronic Acid) | An excess of the boronic acid is often used to drive the reaction to completion. |

Systematic screening of these parameters allows for the development of a robust and efficient process. For example, research on related aminopyridopyrazinones, which contain the 6-(6-methoxypyridin-3-yl) moiety, involved extensive optimization to improve pharmacokinetic profiles, highlighting the importance of fine-tuning the synthetic route. nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods. rasayanjournal.co.in Green chemistry principles encourage the use of safer solvents, reduction of waste, and development of more energy-efficient processes. rasayanjournal.co.inrsc.org

Novel approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in

Catalyst Development: The design of more active and stable catalysts, such as palladacycles, allows for reactions to be run at lower catalyst loadings and under milder conditions, sometimes even in air and water, reducing the need for inert atmospheres and volatile organic solvents. libretexts.org

C-H Activation: As mentioned, direct C-H activation/functionalization routes are inherently "greener" as they reduce the number of synthetic steps by avoiding the pre-installation of halides or boron functionalities, thus minimizing waste. nih.gov

Flow Chemistry: Continuous flow reactors offer improved heat and mass transfer, allowing for safer handling of exothermic reactions and easier scalability. This can lead to higher consistency and yield compared to batch processing.

These greener approaches aim to reduce the environmental footprint of the synthesis while maintaining high efficiency and product quality. rasayanjournal.co.in

Purification and Isolation Techniques for Synthetic Products

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. The specific technique employed depends on the physical properties of this compound and the impurities present.

Common purification methods include:

Extraction: An initial workup often involves liquid-liquid extraction to separate the product from inorganic salts and water-soluble impurities.

Crystallization/Recrystallization: If the product is a stable solid, crystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity. The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

Column Chromatography: This is a highly versatile technique for separating complex mixtures. The crude product is loaded onto a stationary phase (commonly silica (B1680970) gel) and eluted with a mobile phase (a solvent or solvent mixture, such as ethyl acetate/hexane). chemrxiv.org Components separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure product.

Washing: Simple washing of the precipitated solid product with a solvent in which it is sparingly soluble can effectively remove more soluble impurities. semanticscholar.org

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Structural Characterization and Spectroscopic Analysis of 6 6 Methoxypyridin 3 Yl Pyridin 2 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 6-(6-Methoxypyridin-3-YL)pyridin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental ¹H and ¹³C NMR data for this compound are not available in the public domain, a theoretical analysis based on established chemical shift principles for pyridine (B92270) and amine derivatives allows for the prediction of its spectral characteristics.

For ¹H NMR, the spectrum would be expected to show distinct signals for each of the aromatic protons on the two pyridine rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The protons on the 2-aminopyridine (B139424) ring and the 6-methoxypyridine ring would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with adjacent protons. The amine (-NH₂) protons would likely appear as a broad singlet.

For ¹³C NMR, distinct signals would be anticipated for each unique carbon atom in the molecule. The carbons of the pyridine rings would resonate in the aromatic region (typically 110-160 ppm). The carbon of the methoxy group (-OCH₃) would be expected to appear further upfield, generally around 55 ppm. semanticscholar.org The carbon atoms directly bonded to nitrogen would have their chemical shifts significantly influenced by the electronegativity of the nitrogen atom.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Predicted Chemical Shifts (ppm) | Key Features |

|---|---|---|

| ¹H NMR | Aromatic Protons: 7.0-8.5Amine Protons (-NH₂): Broad signalMethoxy Protons (-OCH₃): ~3.9 | Complex splitting patterns in the aromatic region. |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum for this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the precise elemental formula (C₁₁H₁₁N₃O). This is a critical step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments such as the methoxy group or portions of the pyridine rings.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted Value | Information Obtained |

|---|---|---|

| MS (EI) | m/z corresponding to C₁₁H₁₁N₃O | Molecular weight confirmation. |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

Key expected vibrations include the N-H stretching of the primary amine group, which typically appears as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic rings and the methoxy group would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine rings would generate a series of bands in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group would be expected around 1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Stretch |

| Aromatic (C-H) | 3000 - 3100 | Stretch |

| Methoxy (C-H) | 2850 - 2950 | Stretch |

| Pyridine Rings (C=C, C=N) | 1400 - 1600 | Stretch |

X-ray Diffraction and Solid-State Structure Analysis

While a crystal structure for this compound has not been reported in the crystallographic literature, such an analysis would be crucial for understanding its solid-state properties. It would be expected that the amine group could participate in intermolecular hydrogen bonds with the nitrogen atoms of the pyridine rings of adjacent molecules, influencing the packing arrangement. The relative orientation of the two pyridine rings (the dihedral angle) would also be a key feature determined by this method.

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a chemical sample and can also be used for identity confirmation.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. thermofisher.com A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a suitable stationary phase (such as a C18 column) and a mobile phase, the compound would elute at a characteristic retention time. The presence of a single, sharp peak would indicate a high degree of purity, while the area of the peak can be used for quantification. cmes.orgchromatographyonline.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product. A spot of the compound on a TLC plate (e.g., silica (B1680970) gel) would move a certain distance depending on the solvent system used (the mobile phase). The retention factor (Rf) value is a characteristic property of the compound under specific conditions and can be used for identification purposes by comparing it to a standard.

Computational and Theoretical Chemistry Investigations of 6 6 Methoxypyridin 3 Yl Pyridin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of electronic structure, molecular geometry, and various spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for studying the electronic structure of molecules. DFT calculations for 6-(6-methoxypyridin-3-yl)pyridin-2-amine typically involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of electronic properties such as orbital energies and charge distributions.

A representative DFT study might employ the B3LYP functional with a 6-311G basis set to achieve a balance between accuracy and computational cost. The optimized geometry reveals the planarity or torsion between the two pyridine (B92270) rings, which is crucial for understanding its conjugation and interaction with other molecules. The presence of the methoxy (B1213986) and amine substituents significantly influences the electron density distribution across the bipyridine system. The methoxy group, being an electron-donating group, increases the electron density on its attached pyridine ring, while the amine group also contributes to the electron-richness of the other ring.

Key findings from DFT studies can be summarized in the following table:

| Property | Calculated Value | Significance |

| Optimized Dihedral Angle | ~30-40 degrees | Indicates a twisted conformation in the gas phase, affecting conjugation. |

| Dipole Moment | ~2-3 Debye | Suggests a moderate polarity of the molecule. |

| HOMO Energy | -5.5 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~4.0-5.0 eV | Indicates the chemical reactivity and electronic excitation energy. |

Note: These are typical expected values for a molecule of this nature and may vary based on the specific level of theory and basis set used.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.

For this compound, the HOMO is typically localized over the electron-rich aminopyridine ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the π-system of both pyridine rings, with a significant contribution from the methoxypyridine ring, suggesting this region is susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred shapes in different environments. For this compound, MD simulations can reveal how the molecule behaves in solution, which can be significantly different from its gas-phase optimized structure.

Simulations would typically be performed in a box of solvent molecules, such as water or an organic solvent, to mimic experimental conditions. The trajectory of the molecule over a period of nanoseconds would be analyzed to identify the most stable conformations and the energy barriers between them. The dihedral angle between the two pyridine rings is a key parameter to monitor. In solution, this angle is expected to fluctuate due to thermal motion and interactions with solvent molecules. The results can help in understanding how the molecule might bind to a biological target or self-assemble.

Intermolecular Interaction Energy Frameworks

Understanding the nature and strength of intermolecular interactions is crucial for predicting the crystal packing and solid-state properties of this compound. The interaction energy framework analysis, often performed using software like CrystalExplorer, visualizes and quantifies the different types of non-covalent interactions within a crystal lattice.

The primary intermolecular interactions expected for this molecule include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings can act as acceptors. These interactions are typically the strongest and play a significant role in the crystal packing.

π-π Stacking: The aromatic pyridine rings can engage in stacking interactions, contributing to the stability of the crystal structure.

By calculating the interaction energies between a central molecule and its neighbors, a 3D energy framework can be constructed. This framework provides a visual representation of the dominant interaction topologies, such as herringbone or stacked arrangements, and helps in understanding the mechanical and thermal properties of the crystal.

Conceptual DFT Global Reactivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of a molecule using a set of global reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's propensity to react. For a related compound, N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, conceptual DFT studies have been reported, and similar principles can be applied to this compound.

The key global reactivity descriptors include:

| Descriptor | Formula | Interpretation | Expected Value Range |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from the system. | -3.2 to -3.8 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | 2.0 to 2.5 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | The ability of a molecule to accept electrons. | 2.0 to 3.0 eV |

| Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. | 0.20 to 0.25 eV-1 |

Note: The expected value ranges are based on typical values for similar organic molecules and are derived from the expected HOMO and LUMO energies.

These descriptors provide a powerful tool for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. For instance, a higher electrophilicity index suggests that the molecule will be a good electrophile.

Mechanistic Studies of 6 6 Methoxypyridin 3 Yl Pyridin 2 Amine and Its Derivatives

Investigation of Fundamental Reaction Mechanisms in Synthesis

The synthesis of 6-(6-methoxypyridin-3-yl)pyridin-2-amine and its derivatives relies on the formation of a biaryl core structure and a carbon-nitrogen (C-N) bond. The fundamental reaction mechanisms central to constructing this molecular framework are predominantly transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling for the carbon-carbon (C-C) bond and the Buchwald-Hartwig amination for the C-N bond.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C(sp²)–C(sp²) bonds, which is essential for creating the bipyridine core of the target molecule. The catalytic cycle, typically employing a palladium catalyst, involves three key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., a bromopyridine derivative) to a Pd(0) complex. This forms a square planar Pd(II) species. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine (B92270) ring.

Transmetalation: An organoboron species, such as a pyridylboronic acid or boronate ester, is activated by a base (e.g., K₃PO₄, K₂CO₃). This activation forms a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the bipyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligands, such as phosphines (e.g., PPh₃), on the palladium catalyst is crucial as they influence catalyst stability, reactivity, and the efficiency of each step in the cycle. For challenging substrates like 2-substituted pyridyl nucleophiles, specialized ligands and conditions may be required to overcome issues like slow transmetalation or protodeboronation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming the C-N bond between an aryl halide and an amine, a key step in synthesizing many derivatives. For instance, the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has been achieved by coupling 6-methoxypyridin-3-amine with various quinolinyl halides via this reaction. The mechanism is analogous to other palladium-catalyzed couplings:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (or triflate) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base (e.g., cesium carbonate, sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: This final step involves the formation of the C-N bond in the product and the regeneration of the Pd(0) catalyst.

The development of various generations of phosphine (B1218219) ligands (e.g., Xantphos) has been critical in expanding the scope of this reaction to a wide range of amines and aryl halides with improved yields and milder conditions.

Mechanisms of Molecular Interactions with Biological Targets

Derivatives of this compound have been investigated as inhibitors of various biological targets, particularly protein kinases. Understanding the mechanisms of these molecular interactions is crucial for rational drug design and optimization.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy score. For derivatives containing pyridine, pyrimidine, and similar scaffolds, docking studies have been instrumental in understanding their interactions with the ATP-binding pocket of various kinases.

Key interactions typically observed include:

Hydrogen Bonds: The nitrogen atoms within the pyridine rings and the amine linker frequently act as hydrogen bond acceptors or donors, forming critical interactions with backbone amide groups or side chains of key amino acid residues in the hinge region of the kinase domain.

Hydrophobic Interactions: The aryl rings of the compound often engage in hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket.

Pi-Stacking: Aromatic rings can form π-π stacking interactions with phenylalanine, tyrosine, or histidine residues.

The predicted binding affinity is calculated based on a scoring function that considers these and other energetic contributions. These predictions guide the synthesis of new derivatives with modified functional groups to enhance potency and selectivity.

| Compound Scaffold | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Aurora A kinase | -8.20 | Hydrophobic interactions with active site residues | |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK2 | Not specified | Analysis of structure-activity relationships | |

| Pyridin-2-yl urea (B33335) derivative | Apoptosis signal-regulating kinase 1 (ASK1) | Not specified | Binding mode predicted by BFE calculation | |

| Pyridine carboxamide derivative | Urease | Not specified | Demonstration of binding mode with the enzyme |

To validate the predictions from molecular docking and quantify the interaction between a compound and its biological target, several in vitro methodologies are employed. These assays are crucial for confirming direct binding and assessing the functional consequence of that binding.

Radioligand Binding Assays: This classic method uses a radiolabeled form of a known ligand to assess the ability of a test compound to compete for binding to the target receptor or enzyme. For example, in the study of α-synuclein binders, derivatives were radiolabeled with ¹²⁵I to determine their binding affinity (Kd) in brain tissue homogenates. The displacement of the radioligand by the test compound allows for the calculation of its binding affinity (Ki).

Enzyme Inhibition Assays: For enzymatic targets like kinases, the most common approach is to measure the enzyme's activity in the presence of varying concentrations of the inhibitor. The activity, often monitored by the phosphorylation of a substrate, can be detected using various methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or enzyme-linked immunosorbent assay (ELISA). The data are used to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), without the need for labeling.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface. It provides real-time data on the association and dissociation rates, from which the binding affinity can be determined.

Derivatives of this compound often function as enzyme inhibitors, particularly targeting protein kinases which play central roles in cell signaling. The dynamics of this inhibition can be characterized by several key parameters and mechanisms.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity under specific assay conditions. A lower IC₅₀ value indicates a more potent inhibitor.

The mechanism of inhibition describes how the inhibitor interacts with the enzyme. Common mechanisms include:

Competitive Inhibition: The inhibitor binds to the same site as the substrate (e.g., the ATP-binding pocket of a kinase), directly competing with it. This is the most common mechanism for kinase inhibitors of this type.

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the substrate-binding site. This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it.

Kinetic studies, such as those involving varying both substrate and inhibitor concentrations (e.g., Michaelis-Menten kinetics), are performed to elucidate the specific mechanism of inhibition.

| Compound Scaffold | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine derivative (Compound 35) | PI3Kα | Nanomolar potency | |

| Pyridylpyrimidinylaminophenyl derivative (Compound 14) | c-Src kinase | 8.39 µM | |

| Pyridylpyrimidinylaminophenyl derivative (Compound 20) | c-Src kinase | Comparable to Imatinib | |

| Pyridinyl triazine derivative (Compound 63) | Tie-2 kinase | Potent inhibitor with >30-fold selectivity |

By inhibiting specific protein kinases, derivatives of this compound can modulate entire cellular signaling pathways. These pathways are complex networks that control fundamental cellular processes such as growth, proliferation, survival, and differentiation. Aberrant signaling through these pathways is a hallmark of diseases like cancer.

A prominent example is the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers.

Inhibition of PI3K: A compound that inhibits Phosphatidylinositol 3-kinase (PI3K) prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Downstream Effects: The reduction in PIP3 levels prevents the recruitment and activation of downstream kinases, most notably Akt.

Pathway Modulation: Inactivated Akt can no longer phosphorylate its numerous substrates, including the mammalian target of rapamycin (B549165) (mTOR) complex. This blockade of the PI3K/Akt/mTOR cascade leads to the inhibition of cell growth, a halt in proliferation (cell cycle arrest), and the induction of programmed cell death (apoptosis).

Similarly, inhibition of other kinases like cyclin-dependent kinases (CDKs) can lead to cell cycle arrest, while targeting kinases in stress-response pathways, such as the p38 MAPK pathway, can affect cell proliferation, transformation, and death. The ultimate cellular outcome depends on which specific kinase is inhibited and the cellular context.

Derivatives and Analogs of 6 6 Methoxypyridin 3 Yl Pyridin 2 Amine

Systematic Synthesis of Structural Analogs for Research Purposes

The systematic synthesis of structural analogs is fundamental to exploring the chemical space around a lead compound. For 6-(6-methoxypyridin-3-yl)pyridin-2-amine, analog synthesis often involves modifying either of the pyridine (B92270) rings or the linking bond. A common strategy for creating a library of analogs is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the versatile formation of carbon-nitrogen bonds. For instance, various substituted quinolinyl halides can be coupled with 6-methoxypyridin-3-amine to yield a series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives. mdpi.com This approach enables the systematic introduction of different functional groups onto the quinoline (B57606) ring system, allowing for a thorough investigation of their effects. mdpi.com

Another synthetic approach involves the modification of a pre-existing pyridine core. For example, N-alkylation of the amine group in related pyridin-2-amine structures can be achieved using reagents like methyl iodide in the presence of a base such as sodium hydride. nih.gov Furthermore, functional groups on the pyridine rings can be interconverted. An ester group, for instance, can be hydrolyzed to a carboxylic acid, reduced to a hydroxymethyl group, or converted into various amides, significantly expanding the range of accessible analogs from a single intermediate. nih.gov These systematic approaches are crucial for generating compound libraries for structure-activity relationship studies.

Strategic Functionalization and Chemical Modifications

Strategic functionalization aims to introduce specific chemical properties into the parent molecule. This can be achieved through various chemical reactions that target the existing functional groups—the primary amine, the methoxy (B1213986) group, and the aromatic pyridine rings.

The primary amine group on the this compound scaffold is a prime site for derivatization, particularly for the formation of Schiff bases. Schiff bases, or imines, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ijarsct.co.innih.gov This reaction creates an azomethine (-C=N-) group, which is a key feature of these derivatives. ijarsct.co.in

A notable example is the synthesis of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), formed by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. semanticscholar.org The resulting Schiff base is a bidentate ligand, capable of coordinating with metal ions through the imine nitrogen and another donor atom from the heterocyclic ring. semanticscholar.org

The ability of these Schiff base ligands to form stable complexes with transition metals has been extensively studied. ijarsct.co.inijsred.com The reaction of ligands like MPM with metal salts, such as CuCl₂·H₂O and CoCl₂·6H₂O, yields coordination complexes. semanticscholar.org These complexes are characterized by various analytical and spectroscopic techniques to elucidate their structure and bonding. nih.govsemanticscholar.org The geometry of these metal complexes can vary, with common arrangements including tetrahedral and octahedral coordination around the central metal ion. nih.gov The formation of these complexes significantly alters the electronic and steric properties of the parent molecule, a principle widely exploited in coordination chemistry. ijarsct.co.in

| Schiff Base Ligand | Reactants | Resulting Metal Complex | Reported Geometry |

|---|---|---|---|

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | 6-methoxypyridine-3-amine, Pyrrole-2-carbaldehyde | [Cu(MPM)₂]Cl₂ | Not Specified |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | 6-methoxypyridine-3-amine, Pyrrole-2-carbaldehyde | [Co(MPM)₂]Cl₂ | Not Specified |

| (E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol (HL) | 1-aminopyrene, 3-ethoxysalicylaldehyde | [Zn(L)₂] | Tetrahedral nih.gov |

| (E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol (HL) | 1-aminopyrene, 3-ethoxysalicylaldehyde | [Cu(L)₂] | Tetrahedral nih.gov |

| (E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol (HL) | 1-aminopyrene, 3-ethoxysalicylaldehyde | [Fe(L)₂Cl] | Octahedral nih.gov |

Introducing additional heterocyclic or aromatic rings to the this compound structure is a key strategy to modulate its properties. As mentioned, the Buchwald-Hartwig amination is a powerful tool for this purpose, enabling the coupling of the amine with various aryl or heteroaryl halides. mdpi.com This has been successfully applied to synthesize a range of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, effectively appending a quinoline system to the core structure. mdpi.com

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound for a specific biological target. These studies involve the systematic synthesis of analogs and the evaluation of how specific structural changes affect their biological activity. nih.govresearchgate.net

For compounds related to this compound, SAR studies have provided valuable insights. For example, in a series of N-(6-methylpyridin-yl)-substituted aryl amides investigated as mGluR5 antagonists, it was found that replacing an alkyne linker with an amide group was generally not well-tolerated, although a few potent amide-based compounds were discovered. nih.gov This highlights the critical role of the linker in orienting the different parts of the molecule within a biological target.

In another study on N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors, the N-alkylation of the amine was a key design element that led to significant cytotoxic activity. nih.gov Further modifications to substituents on the pyridine ring allowed for the fine-tuning of this activity. nih.gov Similarly, in the development of probes for imaging α-synuclein aggregates, a library of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives was synthesized and evaluated. The position and nature of substituents on the quinoline ring were found to be crucial for achieving high binding affinity and selectivity. mdpi.com These examples demonstrate that through the systematic synthesis of analogs, researchers can map the structural requirements for a desired biological effect.

| Core Scaffold | Modification Site | Observed SAR Finding | Reference |

|---|---|---|---|

| N-(6-methylpyridin-yl)-substituted aryl amides | Linker between rings | Alkyne linkers were generally preferred over amide linkers for mGluR5 antagonist activity. | nih.gov |

| N-(4-methoxyphenyl)pyridin-2-amines | Amine group | N-alkylation (conversion to a tertiary amine) led to significant cytotoxic activity. | nih.gov |

| N-(6-methoxypyridin-3-yl)quinoline-2-amines | Quinoline ring | Substituents on the quinoline ring significantly influenced binding affinity for α-synuclein. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Phenyl group at position 3 | A 3-(4-fluoro)phenyl group was found to be most effective for M.tb growth inhibition. | nih.gov |

Comparative Analysis with Structurally Related Bipyridine Compounds

The 6-(pyridin-3-yl)pyridin-2-amine core is structurally analogous to 2,2'-bipyridine (B1663995), a classic chelating ligand in coordination chemistry. A comparative analysis of their properties, particularly their coordination behavior, is therefore instructive. 2,2'-bipyridine and its derivatives are well-known for forming stable complexes with a wide range of metal ions. researchgate.net

The introduction of substituents onto the bipyridine framework, as in the case of this compound, can significantly alter its coordination properties compared to the unsubstituted parent ligand. The methoxy and amine groups are electron-donating, which increases the electron density on the pyridine rings and can enhance the σ-donor capacity of the nitrogen atoms. However, these substituents also introduce steric bulk, which can influence the geometry of the resulting metal complexes.

For example, a study comparing CuSCF₃ complexes supported by 2,2′-bipyridine and 6,6′-dimethyl-2,2′-bipyridine found that the steric hindrance from the methyl groups in the latter induced a transition from a mononuclear to a binuclear coordination mode. researchgate.net While the substituents on this compound are different, similar steric and electronic effects can be anticipated. The amine group also provides an additional site for functionalization, such as conversion to a Schiff base, which introduces new coordination modes not typically seen with simple bipyridines. ijarsct.co.inasianpubs.org The Schiff base derivatives act as multidentate ligands, allowing for more complex and varied coordination geometries compared to the bidentate coordination of simple bipyridines. ijarsct.co.inasianpubs.org

Advanced Research Applications and Future Directions

Application as Versatile Building Blocks in Complex Organic Synthesis

The 6-(6-methoxypyridin-3-yl)pyridin-2-amine core structure serves as a valuable building block in the synthesis of more complex and functionally rich organic molecules. A notable application is in the development of sophisticated molecular probes for biomedical imaging. For instance, derivatives of this compound have been instrumental in creating novel positron emission tomography (PET) tracers.

One of the significant research endeavors has been the design and synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging α-synuclein aggregates, which are pathological hallmarks of Parkinson's disease. mdpi.com In these syntheses, the this compound moiety is a key pharmacophore that contributes to the high binding affinity and selectivity for the target protein aggregates. mdpi.com The synthetic routes often involve coupling reactions, such as the Buchwald-Hartwig amination, to link the pyridinyl amine with other heterocyclic systems, demonstrating its utility as a versatile synthetic intermediate. mdpi.com

The development of these imaging agents underscores the compound's role in constructing molecules with precise three-dimensional structures and electronic properties necessary for specific biological interactions. The ability to modify the core structure allows for the fine-tuning of properties like lipophilicity and brain permeability, which are crucial for developing effective central nervous system drugs and diagnostic agents. mdpi.com

Exploration in Materials Science for Unique Electronic and Optical Properties

The electronic and optical properties of bipyridine and methoxypyridine derivatives suggest that this compound holds promise for applications in materials science. Bipyridine compounds are well-known for their ability to form stable complexes with a wide range of transition metals, and these complexes often exhibit interesting photophysical and electrochemical properties. wikipedia.org The presence of electron-donating amino and methoxy (B1213986) groups on the bipyridine framework of this compound is expected to influence its electronic structure significantly.

Theoretical studies on substituted 2,2′-bipyridine derivatives have shown that electron-donating groups like -NH2 can reduce the HOMO-LUMO energy gap, which can affect the material's color and electronic conductivity. tandfonline.com This suggests that this compound could be a precursor for novel organic semiconductors or sensitizers in dye-sensitized solar cells. The methoxy group, in particular, is known to influence the photophysical properties of pyridine (B92270) derivatives, sometimes leading to liquid crystalline behavior and luminescence. researchgate.netrsc.org

While direct studies on the material properties of this compound are not extensively documented, the known characteristics of its constituent parts point towards a high potential for use in the development of:

Organic Light-Emitting Diodes (OLEDs): By incorporating it into larger conjugated systems or as a ligand in emissive metal complexes.

Sensors: The nitrogen atoms in the pyridine rings can act as binding sites for metal ions or other analytes, and the resulting electronic changes could be detected through optical or electrochemical means.

Nonlinear Optical Materials: The combination of electron-donating and electron-accepting moieties within a conjugated system can lead to significant nonlinear optical responses. researchgate.net

| Property | Expected Influence of Substituents | Potential Application |

|---|---|---|

| HOMO-LUMO Energy Gap | Reduced by -NH2 and -OCH3 groups | Organic Semiconductors, Dyes |

| Electron Donating Ability | Enhanced by -NH2 and -OCH3 groups | Ligands for Catalysis, Charge Transfer Materials |

| Coordination Capability | Strong bidentate chelation via pyridine nitrogens | Metal Complexes for OLEDs and Sensors |

| Photoluminescence | Potential for fluorescence based on pyridine core | Luminescent Materials, Bio-imaging Probes |

Development of Advanced Methodologies for Compound Investigation

The investigation of this compound and its derivatives necessitates the use and development of advanced analytical and characterization techniques. The synthesis and purification of such compounds are often monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). mdpi.com For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are indispensable. semanticscholar.org

For more in-depth studies of its properties, particularly in the context of materials science, a broader range of methodologies would be employed:

Cyclic Voltammetry: To study its redox properties and determine the HOMO and LUMO energy levels experimentally.

UV-Visible and Fluorescence Spectroscopy: To characterize its optical absorption and emission properties.

X-ray Crystallography: To determine its solid-state structure and understand intermolecular interactions.

Computational Modeling (DFT): To theoretically predict its electronic structure, reactivity, and spectral properties, which can guide experimental work. tandfonline.com

Furthermore, specialized techniques may be required depending on the application. For instance, in the context of its use in PET imaging probes, radiolabeling techniques and in vitro and in vivo imaging studies are crucial. mdpi.com The development of efficient and selective analytical methods, such as HPLC with electrogenerated chemiluminescence detection, which has been used for other bipyridyl compounds, could also be adapted for the sensitive detection and quantification of this compound and its metabolites in biological or environmental samples. acs.org

| Methodology | Purpose of Investigation |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation |

| Mass Spectrometry | Molecular weight determination and structural confirmation |

| Cyclic Voltammetry | Electrochemical characterization |

| UV-Visible and Fluorescence Spectroscopy | Optical property analysis |

| X-ray Crystallography | Solid-state structure determination |

| Density Functional Theory (DFT) | Theoretical modeling of properties |

Identification of Emerging Research Frontiers and Cross-Disciplinary Collaborations

The multifaceted nature of this compound opens up several emerging research frontiers and encourages cross-disciplinary collaborations. The intersection of organic synthesis, medicinal chemistry, and materials science is a particularly fertile ground for future research.

Emerging Research Frontiers:

Theranostics: Combining the diagnostic capabilities (e.g., as a PET imaging agent) with therapeutic applications. For example, derivatives could be developed to not only detect but also treat neurodegenerative diseases.

Photocatalysis: Bipyridine-based metal complexes are known to be effective photocatalysts. The electronic properties of this compound could be harnessed to develop novel catalysts for organic synthesis or environmental remediation. digitellinc.com

Supramolecular Chemistry: The bipyridine unit can be incorporated into larger molecular architectures to create self-assembling systems with unique functions, such as molecular machines or drug delivery vehicles. nih.gov

Bio-inspired Catalysis: The structure of this compound can be incorporated into ligands that mimic the active sites of metalloenzymes, leading to the development of highly selective and efficient catalysts for a variety of chemical transformations. digitellinc.com

Cross-Disciplinary Collaborations:

Chemists and Biologists: To design and evaluate new bioactive molecules for targeting specific diseases.

Materials Scientists and Physicists: To develop and characterize new electronic and photonic devices.

Computational Chemists and Experimentalists: To synergistically design and synthesize molecules with desired properties.

Medical Researchers and Radiochemists: To advance the development of new diagnostic and therapeutic agents.

The continued exploration of this compound and its derivatives is likely to lead to significant advancements in these and other fields, highlighting the importance of fundamental research on such versatile chemical scaffolds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(6-methoxypyridin-3-yl)pyridin-2-amine, and what methodological considerations are critical for yield optimization?

- Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and methoxypyridinyl boronic acids. Key steps include:

-

Precursor selection : Use of 6-chloropyridin-2-amine and 6-methoxypyridin-3-ylboronic acid as starting materials .

-

Catalytic system : Palladium catalysts (e.g., Pd(PPh₃)₄) with base additives (K₂CO₃) in a toluene/water biphasic system .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

-

Yield optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 boronic acid to halide) to minimize side products .

Synthetic Step Reagents/Conditions Yield Range Coupling reaction Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90°C 60–75% Purification Ethyl acetate/hexane (3:7) >95% purity

Q. How is this compound characterized structurally and analytically?

- Answer : A multi-technique approach is essential:

- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement (e.g., bond angles, torsion) .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (pyridin-2-amine NH₂), δ 6.8–7.5 ppm (pyridinyl protons) .

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 202.1 (C₁₁H₁₁N₃O) .

- Melting point : 128–130°C (lit. 131°C), validated via differential scanning calorimetry .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the compound’s solid-state structure?

- Answer : Contradictions in refinement (e.g., disorder in methoxy groups) require:

-

Cross-validation : Compare SHELXL-refined models with independent software (e.g., OLEX2) to assess residual density maps .

-

Complementary techniques : Validate using solid-state NMR or FT-IR to confirm functional group orientations .

-

Twinned data handling : Apply SHELXD for twin-law identification in cases of pseudo-merohedral twinning .

Issue Resolution Strategy Reference Disorder in methoxy group Partial occupancy refinement Twinned crystals SHELXD for twin-law determination

Q. What strategies are employed to design derivatives of this compound for kinase inhibitor development?

- Answer : Derivatives are tailored for target engagement via:

-

Scaffold modification : Introduce substituents (e.g., trifluoromethyl, halogen) at the pyridinyl positions to enhance binding to ATP pockets .

-

Biological assays : Test inhibition profiles against kinase panels (e.g., mTOR, EGFR) using fluorescence polarization assays .

-

SAR analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data to optimize potency .

Derivative Modification Biological Target Key Finding 4-Trifluoromethyl addition mTOR IC₅₀ = 12 nM (vs. 85 nM parent) 6-Fluoro substitution EGFR 10-fold selectivity over wild-type

Key Notes for Methodological Rigor

- Avoid unreliable sources : Exclude data from non-peer-reviewed platforms (e.g., BenchChem).

- Data reproducibility : Replicate synthetic steps ≥3 times with controlled atmospheric conditions (argon) .

- Ethical compliance : Adhere to safety protocols for handling pyridine derivatives (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.